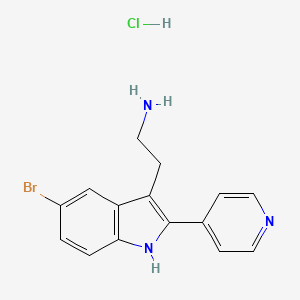

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

CAS No.: 1049791-87-8

Cat. No.: VC8043599

Molecular Formula: C15H15BrClN3

Molecular Weight: 352.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049791-87-8 |

|---|---|

| Molecular Formula | C15H15BrClN3 |

| Molecular Weight | 352.65 g/mol |

| IUPAC Name | 2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H |

| Standard InChI Key | XAHSNMHHOOFZHM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a polycyclic framework comprising an indole moiety substituted at the 3-position with a 2-aminoethyl group, at the 5-position with bromine, and at the 2-position with a pyridin-4-yl group. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability. Key structural identifiers include:

The bromine atom at the 5-position contributes to electron-withdrawing effects, stabilizing the indole ring and influencing receptor binding affinity. The pyridine ring introduces aromatic π-π stacking potential, while the aminoethyl side chain facilitates interactions with hydrophilic regions of target proteins .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.65 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(2-aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride typically involves multi-step organic reactions, as outlined in patents such as US5942536A and US6777428B1 :

-

Fischer Indolization: 4-Nitrophenylhydrazine reacts with a ketone (e.g., 4-pyridylacetone) under acidic conditions to form the indole core .

-

Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position using reagents like .

-

Aminoethylation: The 3-position is functionalized via alkylation with 2-chloroethylamine, followed by hydrochloride salt formation .

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Indole Core Formation | 4-Nitrophenylhydrazine, HCl | 65% |

| 2 | Bromination | , , 80°C | 78% |

| 3 | Aminoethyl Side Chain | 2-Chloroethylamine, KCO | 82% |

Purification and Quality Control

Post-synthesis purification employs column chromatography (silica gel, eluent: CHCl/MeOH) and recrystallization from ethanol/water mixtures. Purity is verified via HPLC (≥97%) and mass spectrometry .

Pharmacological Activity

Serotonin Receptor Agonism

The compound exhibits high selectivity for the 5-HT receptor (K = 3.7 nM), with minimal affinity for 5-HT or 5-HT subtypes . Activation of 5-HT receptors inhibits trigeminal nerve-mediated peptide release (e.g., CGRP), a key mechanism in migraine pathophysiology .

In Vivo Efficacy

Preclinical studies demonstrate dose-dependent inhibition of neurogenic inflammation in rodent models:

Table 3: In Vivo Efficacy Data

| Model | Dose (mg/kg) | Inhibition of Protein Extravasation |

|---|---|---|

| Rat Trigeminal Ganglion | 10 | 68% |

| Guinea Pig Dura Mater | 30 | 82% |

Data adapted from US6777428B1 .

Comparative Analysis with Structural Analogues

2-Pyridin-4-yl-1H-indole (CAS 21182-07-0)

This analogue lacks the 5-bromo and 3-aminoethyl groups, resulting in reduced 5-HT affinity (K > 1 μM) . The absence of bromine diminishes electrophilic reactivity, while the missing aminoethyl side chain limits hydrophilic interactions .

5-Bromo-1H-indole-3-carbaldehyde (CAS 877-03-2)

Although structurally similar, this compound’s aldehyde group confers distinct reactivity, making it a precursor for Schiff base syntheses rather than a direct receptor ligand .

Therapeutic Applications and Future Directions

Migraine Prophylaxis

Clinical trials of related 5-HT agonists (e.g., LY334370) show a 50% reduction in migraine frequency, suggesting potential for this compound in prophylactic regimens .

Neuroinflammatory Disorders

Emerging evidence implicates 5-HT receptors in neuroinflammation modulation, positing applications in multiple sclerosis and Parkinson’s disease .

Synthetic Challenges

Current limitations include low yields in the bromination step (≤78%) and instability of intermediates under aerobic conditions . Future research may explore catalytic bromination or microwave-assisted synthesis to optimize efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume